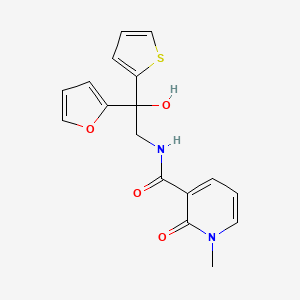

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains furan and thiophene rings, which are five-membered aromatic rings with heteroatoms (oxygen in furan and sulfur in thiophene). It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .

Molecular Structure Analysis

The presence of aromatic rings (furan, thiophene, and pyridine) in the compound suggests that it might have planar sections, contributing to potential π-π stacking interactions. The oxygen and sulfur atoms in the furan and thiophene rings, respectively, might also participate in hydrogen bonding .Chemical Reactions Analysis

Furan and thiophene rings can undergo electrophilic aromatic substitution reactions similar to benzene. The pyridine ring can act as a base, with the nitrogen atom being able to donate a pair of electrons .Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of novel pyridine and naphthyridine derivatives, including compounds with furan and thiophene moieties, has been explored for their potential in forming heterocyclic compounds with significant chemical and biological properties. These syntheses often involve catalyzed dimerization reactions, coupling with diazonium salts, and reactions with hydrazines or urea derivatives to afford various heterocyclic derivatives (Abdelrazek et al., 2010). Similar approaches have been applied to furan-carboxamide compounds, treating them with P2S5 in anhydrous toluene to achieve corresponding thioamide, followed by oxidation to synthesize benzo[e][1,3]benzothiazole derivatives (Aleksandrov et al., 2017).

Biological Activity and Applications

Compounds with furan and thiophene scaffolds have been investigated for their potential biological activities. For instance, novel dicationic imidazo[1,2-a]pyridines, including derivatives of furan, have shown significant antiprotozoal activities. These compounds exhibited strong DNA affinities and promising in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential as therapeutic agents (Ismail et al., 2004).

Material Science and Electrochemical Applications

Research into electrochromic conducting polymers has utilized derivatives of thiophene and furan for the synthesis of monomers leading to polymers with low redox switching potentials and stability in the conducting state. These findings could have implications for the development of novel materials with applications in electronics and energy storage (Sotzing et al., 1996).

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1-methyl-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-19-8-2-5-12(16(19)21)15(20)18-11-17(22,13-6-3-9-23-13)14-7-4-10-24-14/h2-10,22H,11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATZRJPROZWLMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-trichloro-1-{4-[4-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2975557.png)

![(2E)-3-(2-fluorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide](/img/structure/B2975569.png)

![4-methoxy-1-(4-methylphenyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2975570.png)

![3-oxo-N-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B2975572.png)

![3-((4-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2975573.png)

![3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dimethoxyphenyl)-1-propanone](/img/structure/B2975576.png)